
5-Chloro-6-methoxypyridine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methoxypyridine-3-thiol is a heterocyclic compound that contains a pyridine ring substituted with chlorine, methoxy, and thiol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxypyridine-3-thiol typically involves the introduction of the chloro, methoxy, and thiol groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with reagents that introduce the desired substituents. For example, starting with 5-chloropyridine, methoxylation can be achieved using methanol in the presence of a base, followed by thiolation using a thiol reagent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxypyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or reducing agents like sodium borohydride.
Substitution: Nucleophiles in the presence of a base or catalyst
Major Products Formed
Scientific Research Applications
5-Chloro-6-methoxypyridine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized pyridines
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxypyridine-3-thiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridine: Lacks the methoxy and thiol groups, making it less versatile in certain reactions.
6-Methoxypyridine-3-thiol: Lacks the chloro group, which can affect its reactivity and applications.
5-Chloro-2-methoxypyridine: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
5-Chloro-6-methoxypyridine-3-thiol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H6ClNOS |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
5-chloro-6-methoxypyridine-3-thiol |
InChI |
InChI=1S/C6H6ClNOS/c1-9-6-5(7)2-4(10)3-8-6/h2-3,10H,1H3 |
InChI Key |
UDOAMKGHCVVOPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13482357.png)
![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
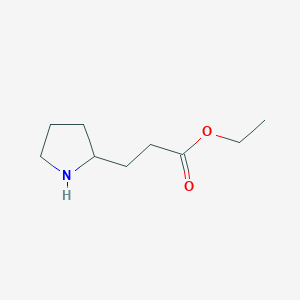
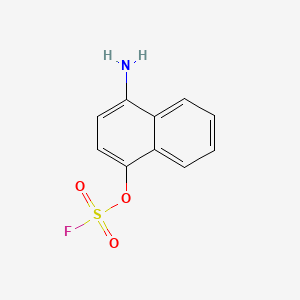
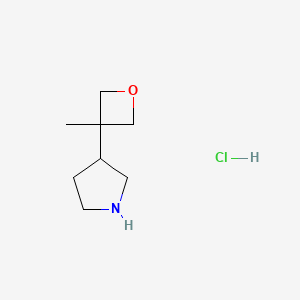


![Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13482390.png)
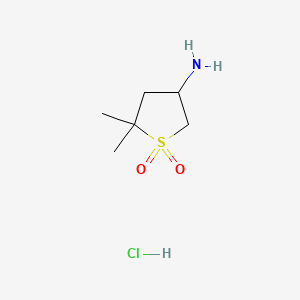
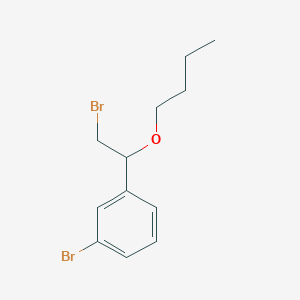
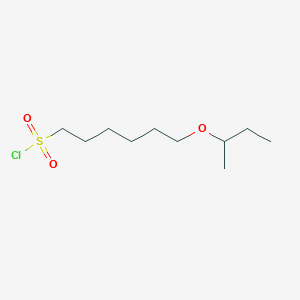

![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)

